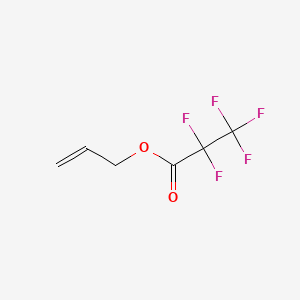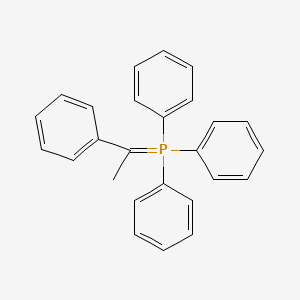![molecular formula C9H7NO5S B14612674 Acetic acid, [(4-nitrobenzoyl)thio]- CAS No. 58547-64-1](/img/structure/B14612674.png)
Acetic acid, [(4-nitrobenzoyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(4-nitrobenzoyl)thio]- is an organic compound characterized by the presence of a nitrobenzoyl group attached to a thioester of acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-nitrobenzoyl)thio]- typically involves the acylation of thiols. One common method is the reaction of 4-nitrobenzoyl chloride with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of acetic acid, [(4-nitrobenzoyl)thio]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(4-nitrobenzoyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thioester bond can be cleaved to yield thiols and carboxylic acids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-aminobenzoyl derivatives.
Reduction: Formation of thiols and acetic acid.
Substitution: Formation of substituted nitrobenzoyl derivatives.
Scientific Research Applications
Acetic acid, [(4-nitrobenzoyl)thio]- has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, [(4-nitrobenzoyl)thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioester bond can be hydrolyzed to release thiols, which can participate in various biochemical pathways. These interactions can modulate cellular functions and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: Similar in structure but lacks the nitrobenzoyl group.
4-Nitrobenzoic acid: Contains the nitrobenzoyl group but lacks the thioester functionality.
Acetic acid: Simple carboxylic acid without the nitrobenzoyl or thioester groups.
Uniqueness
Acetic acid, [(4-nitrobenzoyl)thio]- is unique due to the combination of the nitrobenzoyl and thioester functionalities
Properties
CAS No. |
58547-64-1 |
|---|---|
Molecular Formula |
C9H7NO5S |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-(4-nitrobenzoyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H7NO5S/c11-8(12)5-16-9(13)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,11,12) |
InChI Key |
HRVMVAIYAQGMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)SCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)

![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)

![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)




![Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate](/img/structure/B14612649.png)




